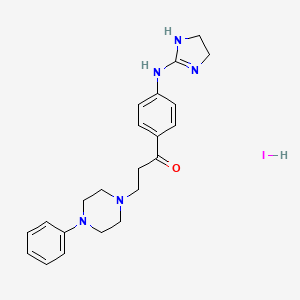
4'-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide typically involves multiple steps:
Formation of the Imidazoline Ring: The imidazoline ring can be synthesized by the reaction of ethylenediamine with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Piperazine Ring: The piperazine ring is often synthesized by the cyclization of diethylenetriamine with a suitable dihalide.
Coupling of the Rings: The imidazoline and piperazine rings are then coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Formation of the Propiophenone Moiety: The propiophenone moiety is introduced through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly and Hydriodide Formation: The final compound is assembled by coupling the intermediate products, followed by the addition of hydriodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituent.
科学的研究の応用
4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the effects of imidazoline and piperazine derivatives on biological systems.
Industrial Applications:
作用機序
The mechanism of action of 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazoline and piperazine rings are known to interact with various biological pathways, potentially modulating the activity of neurotransmitters or other signaling molecules. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
- 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydrochloride
- 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone sulfate
- 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone nitrate
Uniqueness
4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide is unique due to its specific hydriodide salt form, which may confer distinct physicochemical properties, such as solubility, stability, and bioavailability
特性
CAS番号 |
100037-03-4 |
|---|---|
分子式 |
C22H28IN5O |
分子量 |
505.4 g/mol |
IUPAC名 |
1-[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-3-(4-phenylpiperazin-1-yl)propan-1-one;hydroiodide |
InChI |
InChI=1S/C22H27N5O.HI/c28-21(18-6-8-19(9-7-18)25-22-23-11-12-24-22)10-13-26-14-16-27(17-15-26)20-4-2-1-3-5-20;/h1-9H,10-17H2,(H2,23,24,25);1H |
InChIキー |
PMBSHYXSYVBFET-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C(=O)CCN3CCN(CC3)C4=CC=CC=C4.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
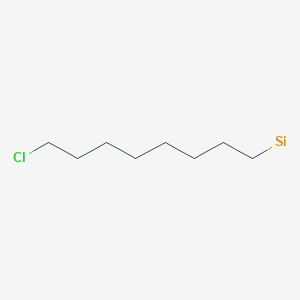
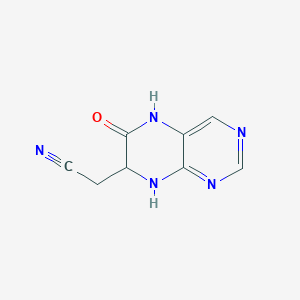
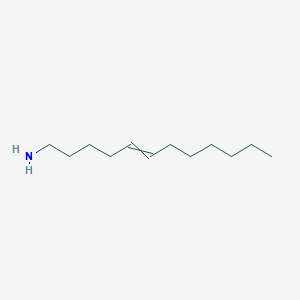
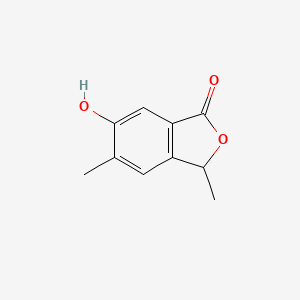
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


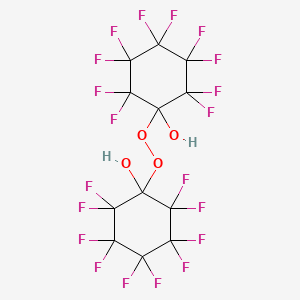
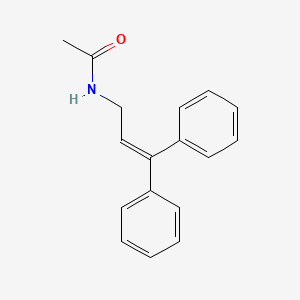
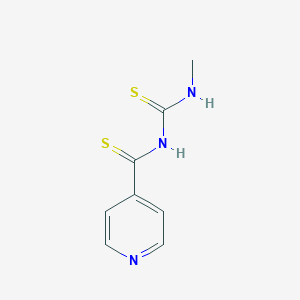

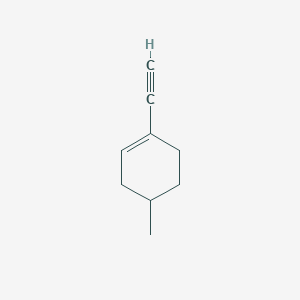
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
